(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one
Description
Properties
IUPAC Name |
(1S,2S,6R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10-7-3-2-6(4-7)8(10)5-11-9(10)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMJAZDGMFAQPH-JIOCBJNQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC(C3)C1CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3CC[C@H](C3)[C@H]1CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Ring-Opening Reactions
The strained bicyclic system undergoes controlled ring-opening under specific conditions:
Functional Group Transformations
The lactam carbonyl and bridgehead positions participate in characteristic reactions:
Carbonyl Reactivity
Bridgehead Functionalization
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions as a dienophile:
Spectroscopic Characterization Data
Critical analytical data for reaction monitoring:
Stability Considerations
The compound demonstrates notable stability profiles:
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases. Its structural characteristics may allow it to interact effectively with biological targets such as enzymes and receptors.
Potential Therapeutic Effects
- Antimicrobial Activity : Similar azabicyclic compounds have demonstrated efficacy against a range of pathogens.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
- Neurological Effects : The nitrogen content in the molecule may facilitate interactions with neurotransmitter systems, potentially influencing cognitive functions and mood.
Material Science
Research is ongoing into the use of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.0²,6]decan-3-one in creating new materials with desirable properties. Its rigid structure and functional groups make it suitable for applications such as:
- Catalysts : The compound may serve as a catalyst in chemical reactions due to its unique structural features.
- Sensors : Its chemical properties could be harnessed to develop sensors for detecting specific substances.
Chemical Reactivity and Synthetic Pathways
Understanding the reactivity of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.0²,6]decan-3-one is crucial for its application in synthetic chemistry:
- Synthetic Routes : Various methods can synthesize this compound from readily available precursors through cyclization reactions under controlled conditions.
- Mechanism of Action : The compound's interaction with biological systems involves binding to specific molecular targets, leading to modulation of cellular pathways.
Mechanism of Action
The mechanism by which (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical processes.
Comparison with Similar Compounds
The structural and functional nuances of (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.0²,⁶]decan-3-one become evident when compared to analogs. Below is a detailed analysis:
Structural Analogues with Varying Substituents
Key Compounds :
(1R,2S,6R,7S)-4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (Compound 9) Molecular Formula: Likely C₁₃H₁₆N₂O₃ (estimated from synthesis steps). Substituents: 2-Aminoethyl group at position 4. Properties: Synthesized via ethyl acetate/ammonia/methanol purification, yielding a neuroprotective scaffold. Characterized by HRMS and NMR .
(1R,2S,5R,6R,7S)-5-n-Butyl-4-[(1′R)-1′-phenyl-2′-hydroxy-ethyl]-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-3-one (Compound 4c) Molecular Formula: C₂₂H₂₉NO₂ (estimated). Substituents: n-Butyl chain at position 5 and a chiral phenyl-hydroxyethyl group. Properties: 90% combined yield over two steps. Exhibits chiral centers influencing receptor binding .
(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione Molecular Formula: C₁₀H₁₃NO₂ (from ). Substituents: Additional ketone at position 5.
Stereochemical Variants
- (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane Hydrochloride
Functional Group Impact on Physicochemical Properties
Observations :
- Steric Effects : Longer alkyl chains (e.g., n-heptyl in Compound 4d) reduce synthetic yields (64% vs. 90% for n-butyl) due to steric hindrance .
- Electron-Withdrawing Groups : The ketone at position 3 in the target compound enhances polarity compared to amine-substituted analogs, impacting solubility .
- Stereochemistry : The (1S,2S,6R,7R) configuration in the target compound may confer unique binding affinities vs. (1R,2S,6R,7S) variants .
Biological Activity
(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one is a nitrogen-containing bicyclic compound notable for its unique tricyclic structure and potential biological activities. This compound is part of the azabicyclic class, which has been associated with various pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 151.25 g/mol. Its structural characteristics include:
- Tricyclic Framework : Provides rigidity and specific spatial orientation.
- Ketone Functional Group : Contributes to its reactivity.
- Nitrogen Atom : Implicates potential interactions with biological systems.
The biological effects of this compound are hypothesized to involve interactions with specific receptors or enzymes within biological systems. The unique tricyclic structure allows it to fit into binding sites on proteins or enzymes, potentially modulating their activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Effects
Some derivatives of azabicyclic compounds have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may have similar anticancer properties due to its ability to interact with cellular pathways involved in tumor growth.
Neurological Effects
Given the nitrogen content in its structure, there is potential for this compound to influence neurotransmitter systems. This could affect mood regulation and cognitive function, although detailed studies are required to elucidate these effects.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that several structurally similar compounds share notable biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Azabicyclo[3.3.0]octan-3-one | Azabicyclic | Antimicrobial |
| (1S)-1-Azabicyclo[3.3.0]octan-3-one | Azabicyclic | Neurological effects |
| 4-Azabicyclo[4.3.0]nonan-3-one | Azabicyclic | Anticancer |
| 7-Azabicyclo[4.3.0]nonan-3-one | Azabicyclic | Antiviral |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthetic Pathways : Multiple synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels.
- Biological Testing : In vitro assays have demonstrated promising results in antimicrobial and anticancer activities.
- Mechanistic Studies : Ongoing research aims to clarify the specific molecular targets and pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
